The compound (2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as a pyrazole derivative, is characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. This compound belongs to the class of organic compounds known as pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles have been extensively studied for their biological activities, including anti-inflammatory, analgesic, and antitumor properties.
This compound can be classified as:
The synthesis of (2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves several key steps:
The molecular structure of (2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid can be elucidated using various spectroscopic techniques:
The compound features:
(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid can participate in various chemical reactions:
Key parameters include reaction conditions such as temperature, solvent choice, and catalyst presence to optimize yields and selectivity.
The mechanism of action for (2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid is primarily linked to its interactions at the molecular level with biological targets:
The physical and chemical properties of (2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid include:
Properties such as boiling point, density, refractive index, and specific heat capacity would typically be characterized through experimental methods or literature references.
(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid has potential applications in various scientific fields:
The systematic IUPAC name "(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid" provides a complete topological description of this hybrid heterocyclic-carboxylic acid compound. The name specifies three critical structural elements: (1) The E-configuration of the propenoic acid double bond (at position 2), enforced by the stereodescriptor "(2E)"; (2) The pyrazole ring substitution pattern, where the 1H-pyrazol-4-yl moiety indicates nitrogen substitution at position 1 (with a 2-methoxyethyl group) and carbon substitution at position 4 (linking to the acrylic acid chain); and (3) The carboxylic acid terminus, defining its acidic character [2] [10]. This precision distinguishes it from isomeric forms like (2Z)-stereoisomers or regioisomeric 1H-pyrazol-3-yl derivatives, which exhibit distinct physicochemical and biological behaviors [5].
The molecular architecture integrates three pharmacologically relevant domains:
Table 1: Key Structural Features and Nomenclature Conventions
Structural Element | Description | Pharmacochemical Significance |
---|---|---|
Pyrazole ring (1H-pyrazol-4-yl) | Aromatic heterocycle with N1/N2 nitrogen atoms | Bioisostere for phenyl rings; modifies electronic distribution |
(2E)-prop-2-enoic acid | Acrylic acid derivative with trans double bond | Enforces planarity and electronic conjugation; reduces flexibility |
1-(2-Methoxyethyl) substituent | Ethyl linker with terminal methoxy group at N1 | Balances lipophilicity (logP ≈ 1.2) and aqueous solubility |
Carboxylic acid terminus | Ionizable group (pKa ~4.5) | Enables salt formation; hydrogen-bonding capability |
Bond length analysis (derived from analogous pyrazole-acrylic acid systems) reveals partial double-bond character in the C4-Cα bond (1.45–1.48 Å) due to resonance with the pyrazole ring, while the Cβ-carboxyl bond length (1.35–1.38 Å) indicates conjugation across the acrylic acid system [2] [4]. This electronic delocalization produces a near-planar geometry that restricts molecular flexibility—a strategic design feature for target engagement specificity [5].
The medicinal chemistry evolution of pyrazole-carboxylic acids began with Knorr's 1883 synthesis of 1-phenyl-3-methylpyrazole-5-one from ethyl acetoacetate and phenylhydrazine—a landmark demonstrating the accessibility of pyrazoles from β-dicarbonyl precursors [5]. Early 20th-century efforts focused on simple pyrazole acids like antipyrine analogs, but limited understanding of structure-activity relationships constrained therapeutic utility. The 1960s–1980s saw methodological breakthroughs in regioselective pyrazole synthesis, particularly through cyclocondensation of hydrazines with:
Table 2: Historical Evolution of Pyrazole-Carboxylic Acid Synthesis
Era | Key Advances | Limitations Overcome |
---|---|---|
1883–1950s | Knorr synthesis using β-dicarbonyls | Low regioselectivity; limited substitution patterns |
1960s–1980s | Acetylenic ketone cyclocondensations; transition metal catalysis | Improved 3,5-regiocontrol; access to sterically hindered derivatives |
1990s–2000s | Microwave-assisted synthesis; polymer-supported reagents | Reduced reaction times (hours to minutes); higher yields |
2010s–Present | Hypervalent iodine-mediated trifluoromethylation; green chemistry approaches | Introduction of CF3 groups; environmentally sustainable protocols |
The 1990s COX-2 inhibitor revolution validated pyrazole-carboxylic acids as privileged scaffolds, exemplified by celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide). Though not itself a carboxylic acid, celecoxib's success drove systematic exploration of pyrazole acid bioisosteres [5] [8]. Parallel work revealed that carboxylic acid positioning critically modulates activity:
Contemporary design (post-2010) incorporates structural hybridization, fusing pyrazole cores with other pharmacophores via rigid linkers. The target compound exemplifies this trend, merging (E)-acrylic acid's metabolic stability with pyrazole's target versatility through a vinyl bond that prevents free rotation—contrasting earlier flexible alkyl tethers [9] [10].
Conformational restriction via the (2E)-acrylic acid linker is a deliberate design strategy to reduce entropy penalties upon target binding. The s-trans conformation enforced by the E-double bond positions the pyrazole ring and carboxylic acid in coplanar alignment (dihedral angle <10°), pre-organizing the molecule for interaction with biological targets. This contrasts flexible analogs like 3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propanoic acid, whose C2-C3 bond permits gauche/anti rotamers increasing the activation barrier for binding [5] [10].
Computational analyses (applied to analogous systems) indicate the rigid scaffold:
Table 3: Impact of Conformational Restriction on Bioactivity
Parameter | Rigid (E)-Acrylic Acid Derivative | Flexible Propanoic Acid Analog | Functional Consequence |
---|---|---|---|
C4–Carboxyl distance | 4.12 Å (fixed) | 3.8–5.1 Å (rotamer-dependent) | Consistent geometry for target engagement |
Dihedral angle variability | ±5° (thermal fluctuation) | ±120° (C–C bond rotation) | Reduced desolvation penalty |
ΔG of binding (estimated) | –9.3 kcal/mol | –6.7 kcal/mol | Higher affinity and residence time |
log P | 1.0–1.2 | 0.8–1.0 | Improved membrane permeation |
Biological studies of related systems demonstrate the functional benefits of this rigidity:
The title compound's 2-methoxyethyl group synergizes with conformational restriction by:
This molecular design exemplifies modern medicinal chemistry's shift toward pre-organized scaffolds that minimize flexibility-induced entropy costs while optimizing vectorial presentation of functional groups for target recognition and engagement.
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4